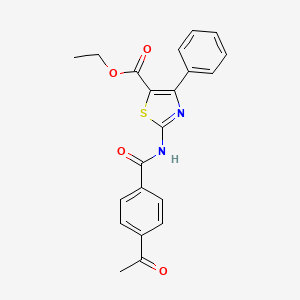

Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(4-acetylbenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c1-3-27-20(26)18-17(15-7-5-4-6-8-15)22-21(28-18)23-19(25)16-11-9-14(10-12-16)13(2)24/h4-12H,3H2,1-2H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKQTXGIBWWNDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=C(C=C2)C(=O)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

Amidation: The benzamido group is introduced via an amidation reaction, where benzoyl chloride reacts with an amine.

Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The carbonyl groups in the acetyl and ester functionalities can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced alcohol derivatives.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that thiazole derivatives, including ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate, exhibit significant anticancer properties. A study demonstrated that certain thiazole compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival, making these compounds promising candidates for further development as anticancer agents .

Antimicrobial Properties

Thiazole derivatives have also been studied for their antimicrobial activity. Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways . For instance, derivatives with similar structures have been evaluated for their minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus and Escherichia coli, demonstrating promising results .

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole derivatives. Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate was evaluated in various animal models for its ability to prevent seizures induced by chemical agents such as pentylenetetrazole. The results indicated that this compound could significantly increase the latency period before seizure onset, suggesting its potential as a therapeutic agent for epilepsy .

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies are crucial in understanding how modifications to the thiazole ring or substituents like the acetylbenzamide group influence biological activity. Research has shown that varying the substituents on the phenyl ring can enhance or diminish the compound's efficacy against specific targets. For example, compounds with electron-withdrawing groups generally exhibit improved potency compared to those with electron-donating groups .

Data Table: Summary of Biological Activities

| Activity Type | Tested Compound | Target Organism/Cell Line | Effect Observed |

|---|---|---|---|

| Anticancer | Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate | Various cancer cell lines | Induced apoptosis, inhibited proliferation |

| Antimicrobial | Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate | Staphylococcus aureus, E. coli | Significant antimicrobial activity (MIC values) |

| Anticonvulsant | Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate | Mouse models | Increased latency to seizure onset |

Case Studies

- Anticancer Study : A specific study evaluated a series of thiazole derivatives, including ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate, showing that these compounds inhibited tumor growth in xenograft models by targeting specific oncogenic pathways .

- Antimicrobial Study : In another study, a derivative similar to ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate was tested against clinical isolates of bacteria and fungi, demonstrating potent activity that could be leveraged for developing new antibiotics .

- Anticonvulsant Evaluation : A pharmacological assessment revealed that the compound showed promise in animal models for epilepsy, with results indicating a mechanism involving sodium channel modulation .

Mechanism of Action

The mechanism of action of Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The acetyl and benzamido groups may enhance binding affinity and specificity to these targets, influencing various biological pathways.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key analogs and their substituent variations are summarized below:

Key Observations:

Challenges :

Crystallographic and Computational Insights

- Molecular Conformation : Analogs like ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate show twisted phenyl rings (dihedral angles up to 84.59°), suggesting conformational flexibility critical for binding .

- Software Tools : Structural analysis of analogs relies on SHELX for refinement and ORTEP-3 for visualization, ensuring accurate bond length and angle measurements .

Biological Activity

Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. Thiazoles are known for their presence in various natural products and synthetic derivatives that exhibit a wide range of pharmacological properties including antibacterial, antifungal, antiviral, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound, supported by data tables, case studies, and relevant research findings.

Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate is characterized by the following chemical structure:

- Molecular Formula: CHNOS

- Molecular Weight: 336.38 g/mol

The compound features a thiazole ring, an acetylbenzamide group, and an ethyl ester functional group, contributing to its biological activity.

Biological Activity Overview

The biological activity of Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate can be summarized as follows:

-

Antimicrobial Activity

- Bacterial Inhibition: Studies have shown that thiazole derivatives exhibit significant antibacterial properties against various strains of bacteria. For instance, compounds similar to Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL .

- Fungal Activity: The compound has also been evaluated for antifungal properties against strains such as Candida albicans. Research indicates that certain thiazole derivatives can achieve MIC values as low as 7.81 µg/mL, outperforming standard antifungal agents like fluconazole .

- Antiviral Properties

- Anti-inflammatory Effects

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of thiazole derivatives. Modifications in the phenyl and thiazole rings can significantly influence their pharmacological properties.

| Compound | Structure Modification | Biological Activity |

|---|---|---|

| 1 | Para-substituted phenyl | Enhanced antibacterial activity |

| 2 | Acetyl group addition | Increased antifungal potency |

| 3 | Alkoxy substitution | Improved anti-inflammatory effects |

Case Studies

- Antimicrobial Efficacy Study : A study evaluated several thiazole derivatives, including Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate, against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited notable antimicrobial activity with a TI (Therapeutic Index) exceeding 100 against selected pathogens .

- In Vivo Efficacy : In animal models, thiazole derivatives have shown promise in reducing inflammation and bacterial load in infected tissues. The administration of Ethyl 2-(4-acetylbenzamido)-4-phenylthiazole-5-carboxylate led to significant reductions in inflammatory markers compared to untreated controls .

Q & A

Q. What synthetic strategies are commonly employed for preparing thiazole-5-carboxylate derivatives, and how can the target compound be synthesized?

The synthesis of thiazole-5-carboxylate derivatives typically involves cyclocondensation reactions. For example, ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives are synthesized using readily available starting materials like thiourea and α-halo ketones under reflux conditions . For the target compound, a plausible route involves coupling 4-acetylbenzoyl chloride with a pre-formed thiazole-5-carboxylate intermediate. Evidence from related compounds (e.g., phenylthiazole derivatives) suggests that Suzuki-Miyaura cross-coupling or nucleophilic substitution may be used to introduce the 4-phenyl group . Reaction optimization should consider solvent polarity (e.g., ethanol, DMF) and catalysts (e.g., LiCl for imine formation) .

Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Spectroscopy :

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELX or ORTEP-3 can resolve bond lengths, angles, and hydrogen-bonding networks. For example, intramolecular N–H⋯O bonds and dihedral angles between aromatic rings are critical for validating substituent orientations .

Advanced Research Questions

Q. How can 3D-QSAR models (e.g., CoMFA/CoMSIA) guide the optimization of antimicrobial activity in thiazole derivatives?

3D-QSAR models correlate molecular fields (steric, electrostatic) with bioactivity. For thiazole-5-carboxylates:

- Alignment : Use database alignment of active conformers (e.g., lowest-energy DFT-optimized structures) .

- Contour Maps : Identify regions where bulky substituents (e.g., 4-phenyl group) enhance steric favorability or electronegative groups (e.g., acetyl) improve electrostatic interactions .

- Validation : Cross-validate with a test set (R² > 0.6, Q² > 0.5) and predict IC₅₀ values against Gram-positive bacteria (e.g., S. aureus) .

Q. What computational approaches are suitable for studying the binding mechanism of this compound to SHP2 phosphatase?

- Pharmacophore Modeling : Generate a common feature model (e.g., hydrogen-bond acceptors near the thiazole ring and hydrophobic regions near the phenyl group) using software like Discovery Studio .

- Molecular Dynamics (MD) Simulations : Simulate ligand-SHP2 binding over 100 ns to analyze stability (RMSD < 2 Å) and key interactions (e.g., hydrogen bonds with Arg465, hydrophobic contacts with Phe113) .

- MM-PBSA Calculations : Estimate binding free energy (ΔG ~−30 kcal/mol) to prioritize derivatives .

Q. How can crystallographic data resolve discrepancies in molecular conformation observed in solution vs. solid-state studies?

- Torsion Angle Analysis : Compare SC-XRD-derived dihedral angles (e.g., 84.59° between phenyl rings) with NMR NOE data to assess flexibility .

- Puckering Parameters : Use Cremer-Pople coordinates to quantify ring non-planarity in heterocycles (e.g., triazole or thiazole rings) .

- Hydrogen Bonding : Intermolecular interactions in crystals (e.g., N–H⋯O) may stabilize conformations not observed in solution .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results between in vitro and computational models?

- Experimental Replication : Validate antimicrobial assays (e.g., serial dilution method) using standardized protocols (e.g., CLSI guidelines) to minimize variability .

- Docking Validation : Cross-check docking poses (e.g., Glide XP scores) with MD simulations to ensure binding mode consistency .

- Meta-Analysis : Compare IC₅₀ values across studies (e.g., 0.99 μM for SHP2 inhibition vs. 10–50 μM for antimicrobial activity) to identify structure-activity trends .

Methodological Recommendations

Q. What strategies improve the yield of thiazole-5-carboxylate derivatives during synthesis?

- Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 6 h) and improve yields by 15–20% .

- Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki couplings or p-TsOH for cyclocondensation .

- Purification : Use flash chromatography (silica gel, EtOAc/hexane) or recrystallization (ethyl acetate/hexane) .

Q. How can researchers mitigate challenges in crystallizing this compound for SC-XRD analysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.